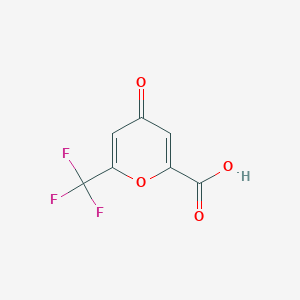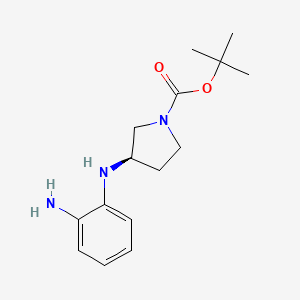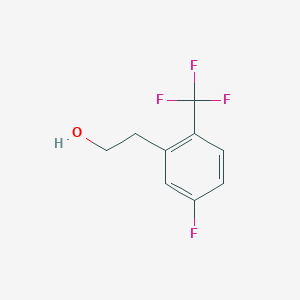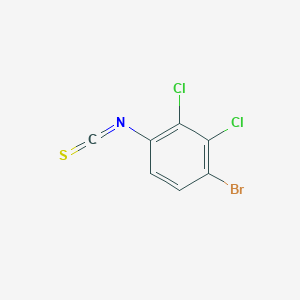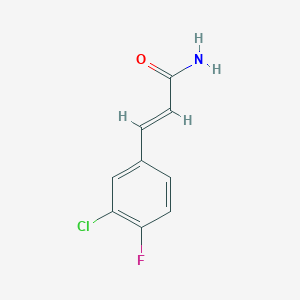
(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide
Vue d'ensemble
Description
(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop new therapies for cystic fibrosis.
Applications De Recherche Scientifique
Antimalarial Activity
(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide derivatives have been investigated for their antimalarial activity. A study evaluated the efficacy of various N-arylcinnamanilides against the chloroquine-sensitive strain of P. falciparum, with some derivatives exhibiting significant antimalarial activity and low cytotoxicity, making them promising candidates for further exploration in antimalarial therapy (Kos et al., 2022).
Anti-Inflammatory Potential
Certain N-arylcinnamanilide derivatives, including those related to (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide, have shown significant anti-inflammatory effects. These compounds were found to attenuate lipopolysaccharide-induced NF-κB activation more potently than the parental cinnamic acid and were effective at low concentrations. The mechanism of action is believed to be different from that of prednisone, suggesting a novel pathway for anti-inflammatory activity (Hošek et al., 2019).
Spectroscopic and Structural Analysis
The molecular structure and spectroscopic properties of compounds related to (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide have been characterized to understand their chemical behavior and potential applications. Studies have employed various spectroscopic methods and theoretical calculations to elucidate their molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of their chemical nature and potential applications in various fields (Najiya et al., 2014).
Biological Activities and ADMET-Related Properties
A comprehensive evaluation of the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity)-related properties of novel chlorinated N-arylcinnamamides related to (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide has been conducted. These compounds demonstrated a broad spectrum of antibacterial efficacy against various pathogens and were assessed for their viability on cancer and primary mammalian cell lines. The study provided insights into the therapeutic potential and safety profiles of these compounds (Strharsky et al., 2022).
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRJSRVBRGHLF-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)
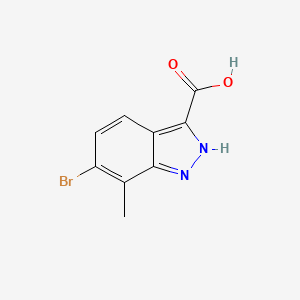

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)
